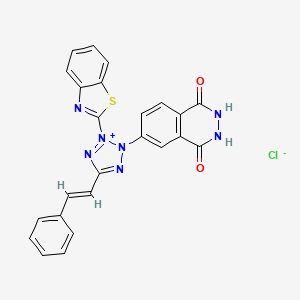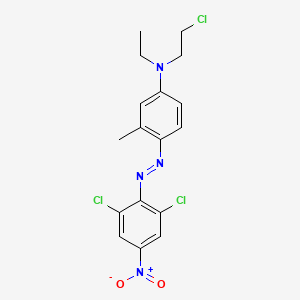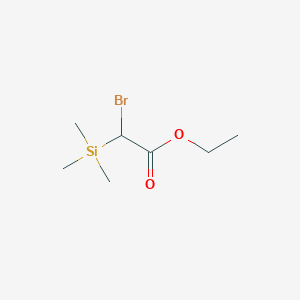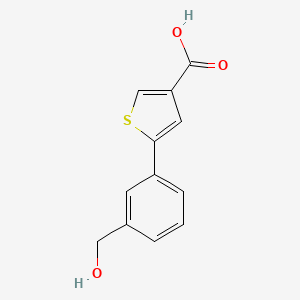
N-(4-cyclopropylbenzyl)-N-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclopropylbenzyl)-N-methylamine is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl moiety, which is further connected to a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropylbenzyl)-N-methylamine typically involves the following steps:
Formation of 4-cyclopropylbenzyl chloride: This can be achieved by reacting 4-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
N-alkylation: The resulting 4-cyclopropylbenzyl chloride is then reacted with methylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
N-(4-cyclopropylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
N-(4-cyclopropylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(4-cyclopropylbenzyl)-N-methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity, while the methylamine group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
N-(4-methylbenzyl)-N-methylamine: Similar structure but with a methyl group instead of a cyclopropyl group.
N-(4-chlorobenzyl)-N-methylamine: Contains a chlorine atom instead of a cyclopropyl group.
N-(4-fluorobenzyl)-N-methylamine: Features a fluorine atom in place of the cyclopropyl group.
Uniqueness
N-(4-cyclopropylbenzyl)-N-methylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
1-(4-cyclopropylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-9-2-4-10(5-3-9)11-6-7-11/h2-5,11-12H,6-8H2,1H3 |
InChIキー |
NAMKXZMOGQDBQN-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=C(C=C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)
![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)




